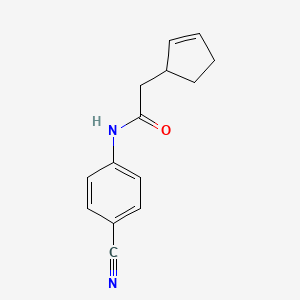
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide, also known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPCA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning, memory, and addiction.
科学的研究の応用
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of mGluR5, which has been implicated in a variety of neurological disorders, including schizophrenia, depression, and addiction. 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of these disorders, suggesting that it may have therapeutic potential.
作用機序
The mechanism of action of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves its selective antagonism of mGluR5. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the activity of mGluR5, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its selectivity for mGluR5, which allows for more precise manipulation of this receptor compared to non-selective antagonists. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a favorable safety profile in animal models, suggesting that it may be a safe and effective therapeutic agent. However, one limitation of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. One area of interest is the development of more potent analogs of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide that may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide on cognitive function and other neurological processes. Finally, clinical trials are needed to determine the safety and efficacy of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide in humans.
合成法
The synthesis of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclopropylamine with acetyl chloride to form N-acetylcyclopropylamine. This compound is then reacted with 4-piperidone to form N-acetyl-1-cyclopropylethylpiperidin-4-one. Finally, this compound is reacted with ethyl chloroformate to form 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. The overall yield of this synthesis method is approximately 30%.
特性
IUPAC Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(11-3-4-11)14-13(17)12-5-7-15(8-6-12)10(2)16/h9,11-12H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUPDHMNYPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)




![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)

![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)